2(1H)-Pyridinone, 5-ethyl-3-(((4-fluoro-2-benzoxazolyl)methyl)amino)-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-(((4-fluoro-2-benzoxazolyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((4-fluoro-2-benzoxazolyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. The starting materials often include substituted pyridines and benzoxazoles. The key steps may involve:
Nucleophilic substitution: Introduction of the benzoxazolyl group.
Alkylation: Addition of ethyl and methyl groups.
Cyclization: Formation of the pyridinone ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((4-fluoro-2-benzoxazolyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted pyridinones and benzoxazoles.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((4-fluoro-2-benzoxazolyl)methyl)amino)-6-methyl- involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other substituted pyridinones and benzoxazoles, such as:
- 2(1H)-Pyridinone, 5-ethyl-3-(((4-chloro-2-benzoxazolyl)methyl)amino)-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-(((4-methyl-2-benzoxazolyl)methyl)amino)-6-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((4-fluoro-2-benzoxazolyl)methyl)amino)-6-methyl- lies in its specific substitution pattern, which may confer unique biological activities or chemical properties.
Properties
CAS No. |
139571-98-5 |
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Molecular Formula |
C16H16FN3O2 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
5-ethyl-3-[(4-fluoro-1,3-benzoxazol-2-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H16FN3O2/c1-3-10-7-12(16(21)19-9(10)2)18-8-14-20-15-11(17)5-4-6-13(15)22-14/h4-7,18H,3,8H2,1-2H3,(H,19,21) |
InChI Key |
PQUACSLGWKJTOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)C=CC=C3F)C |
Origin of Product |
United States |
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